2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride
Description
2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride is a benzothiazole derivative featuring a 4-ethylpiperazinyl substituent at position 2 and a methoxy group at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS.ClH/c1-3-16-7-9-17(10-8-16)14-15-13-11(18-2)5-4-6-12(13)19-14;/h4-6H,3,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQFSXGHDVJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=CC=C3S2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
PNT was taken up by more than 50% of microbial cells within 30 minutes, resulting in cell disruption. One of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase.
Biological Activity
2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an antagonist of the Histamine H4 receptor (H4R). This receptor is implicated in various physiological processes, including immune response and inflammation, making it a target for therapeutic interventions in conditions such as tinnitus and other inflammatory diseases.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core substituted with a piperazine moiety. Its structural formula can be represented as follows:
This configuration allows for interactions with biological targets, particularly through the piperazine ring, which enhances solubility and bioavailability.
Histamine H4 Receptor Antagonism
Recent studies have highlighted the role of this compound as a selective antagonist of the H4R. The antagonistic activity is crucial for modulating histamine-mediated pathways involved in allergic responses and inflammation.
- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits H4R-mediated signaling pathways, showing potential as a therapeutic agent for allergic conditions and inflammatory disorders .
Antimicrobial Activity
The compound's thiazole framework is known for its antimicrobial properties. Research indicates that derivatives of thiazole exhibit varying degrees of antibacterial and antifungal activity.
- Activity Against Bacteria : In comparative studies, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 100 to 400 μg/mL, indicating moderate antibacterial efficacy .
- Fungal Inhibition : The compound also displayed antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values suggesting significant potential for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal in optimizing the biological activity of thiazole derivatives. Modifications on the benzothiazole core can enhance potency and selectivity.
- Substituent Effects : Electron-withdrawing groups (e.g., NO₂) at specific positions on the aromatic ring have been shown to improve antibacterial activity. Conversely, electron-donating groups (e.g., OMe) can also influence the compound's lipophilicity and overall biological profile .
Case Studies
Several studies have explored the pharmacological potential of thiazole derivatives:
- Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. Notably, compounds with hydrophobic moieties exhibited enhanced activity against bacterial strains compared to their more polar counterparts .
- Histamine Receptor Studies : Research focused on the role of H4R antagonists in treating tinnitus demonstrated that compounds like this compound could significantly reduce symptoms by modulating histamine signaling pathways .
Comparison with Similar Compounds
Substituent Variations in Benzothiazole Derivatives
The substituents on the benzothiazole core significantly influence biological activity and physicochemical properties. Below is a comparison with key analogs:
Key Observations:
- Linker Impact: Compounds with alkyl linkers (e.g., ) exhibit enhanced flexibility, which may improve binding to serotonin receptors (5HT1A/SERT) compared to direct piperazine attachment .
- Biological Implications: Hydrazone derivatives () show potent antifungal and anticancer activity, suggesting that the absence of a hydrazone group in the target compound may limit similar efficacy but reduce toxicity .
Piperazine Modifications and Pharmacological Relevance
Piperazine derivatives are prominent in CNS drug design due to their ability to modulate neurotransmitter receptors. For example:
- Ethylpiperazine vs.
- However, the benzothiazole core in the target compound may shift selectivity toward other targets .
Research Findings and Inferred Activity
While explicit data for the target compound are lacking, inferences can be drawn from structural analogs:
- Antifungal Potential: Thiazolyl hydrazones () with MIC values of 250 µg/mL suggest that introducing similar groups to the target compound could yield activity, albeit with possible trade-offs in cytotoxicity .
- CNS Applications: Piperazine-containing benzothiazoles () are linked to serotonin receptor modulation, implying that the target compound may interact with 5HT1A or SERT, albeit requiring in vitro validation .
- Anticancer Activity: Chloro-substituted benzothiazoles () and hydrazones () show IC₅₀ values in the 125–500 µg/mL range, suggesting that the target compound’s methoxy group might alter potency or mechanism .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride?
The synthesis typically involves alkylation of a benzothiazole precursor with a piperazine derivative. For example:
- Step 1 : React a halogenated benzothiazole (e.g., 4-methoxybenzo[d]thiazole-2-chloride) with 4-ethylpiperazine in acetonitrile under reflux, using KCO as a base and KI as a catalyst .
- Step 2 : Purify the product via flash chromatography (EtOAc/hexane) and isolate the hydrochloride salt using HCl. Yields vary (20–48%) depending on reaction time (12–24 hours) and stoichiometry .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H NMR : Confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, ethylpiperazine protons at δ 2.5–3.5 ppm) .
- Melting Point Analysis : Validates purity (e.g., hydrochloride salts often melt at 200–220°C) .
- HPLC : Assesses purity (>95% recommended for pharmacological studies) .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Receptor Binding Studies : Screen for affinity to targets like 5HT1A or SERT using radioligand displacement .
- Cytotoxicity Testing : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with IC determination .
- Cardiotropic Activity : Compare effects on heart tissue models against reference compounds (e.g., L-carnitine) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound’s synthesis?
Strategies to improve yields:
- Catalyst Optimization : Increase KI concentration to enhance nucleophilic substitution efficiency .
- Solvent Selection : Replace acetonitrile with DMF to stabilize intermediates at higher temperatures .
- Stoichiometry Adjustments : Use a 1.5:1 molar ratio of benzothiazole precursor to 4-ethylpiperazine to drive the reaction to completion .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity Variability : Validate compound purity via HPLC and elemental analysis before testing .
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration in cytotoxicity assays) .
- Orthogonal Assays : Confirm receptor binding results with functional assays (e.g., cAMP modulation for 5HT1A activity) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding modes to targets like 5HT1A using software (e.g., AutoDock Vina) .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with biological data .
- Retrosynthetic Analysis : AI tools (e.g., Pistachio, Reaxys) propose novel synthetic routes for analogs .
Q. How to design derivatives with enhanced pharmacokinetic properties?
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring to reduce CYP450-mediated oxidation .
- Solubility Optimization : Replace the ethyl group on piperazine with a hydrophilic moiety (e.g., hydroxyethyl) .
- In Vivo Validation : Use pharmacokinetic profiling in rodent models to assess bioavailability and half-life .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., humidity, inert gas use) to mitigate batch-to-batch variability .
- Ethical Compliance : Ensure compounds are not administered to humans/animals without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
